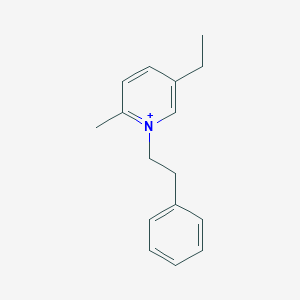![molecular formula C10H10ClN3O3 B14320243 2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine CAS No. 105827-85-8](/img/structure/B14320243.png)
2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine is a complex organic compound with the molecular formula C10H11ClN4O2 It is characterized by the presence of a chloro-substituted pyridine ring and a nitromethylidene-oxazolidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine typically involves the reaction of 1,1-dimethylthio-2-nitroethylene with N-2(chloro-5-pyridylmethyl)ethylenediamine. The reaction is carried out in anhydrous ethanol under reflux conditions for approximately 8 hours. The resulting product is then purified using silica gel chromatography with a dichloromethane:acetone (4:1, v/v) eluant .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The nitromethylidene group can be reduced to an amine.
Oxidation Reactions: The oxazolidinyl moiety can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the oxazolidinyl moiety.
Applications De Recherche Scientifique
2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of pharmaceutical intermediates and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine involves its interaction with specific molecular targets. The nitromethylidene group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro-substituted pyridine ring can participate in binding interactions with enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Used in the synthesis of pharmaceutical compounds and neonicotinoid insecticides.
2-Chloro-5-methylpyridine: A pesticide intermediate used in the synthesis of various chemical compounds.
Uniqueness
2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine is unique due to its combination of a chloro-substituted pyridine ring and a nitromethylidene-oxazolidinyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
105827-85-8 |
|---|---|
Formule moléculaire |
C10H10ClN3O3 |
Poids moléculaire |
255.66 g/mol |
Nom IUPAC |
3-[(6-chloropyridin-3-yl)methyl]-2-(nitromethylidene)-1,3-oxazolidine |
InChI |
InChI=1S/C10H10ClN3O3/c11-9-2-1-8(5-12-9)6-13-3-4-17-10(13)7-14(15)16/h1-2,5,7H,3-4,6H2 |
Clé InChI |
NFDKRBPELLGDPF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=C[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


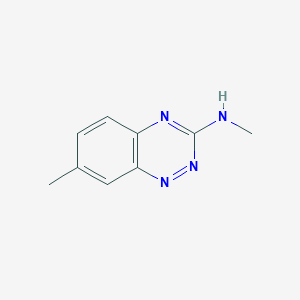

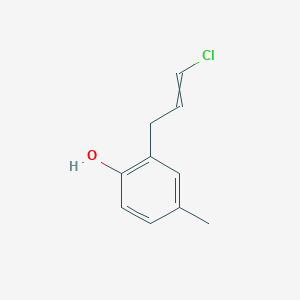
![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
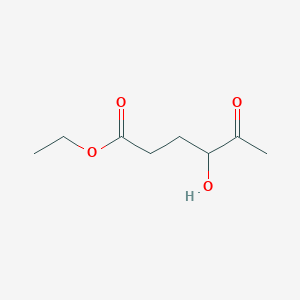
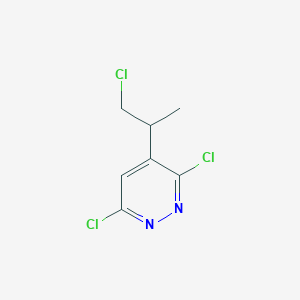
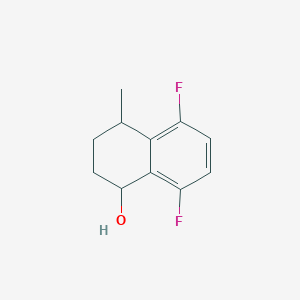
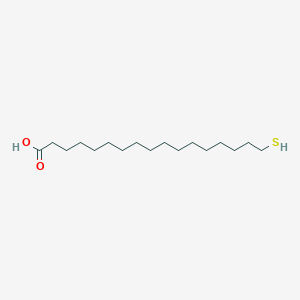
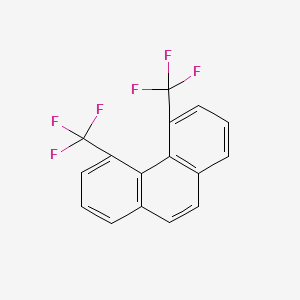
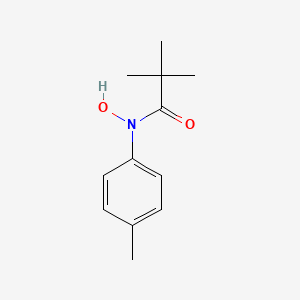
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
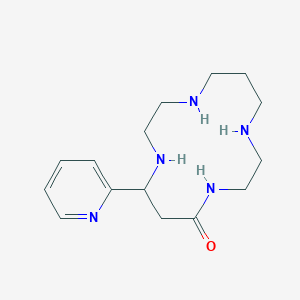
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
